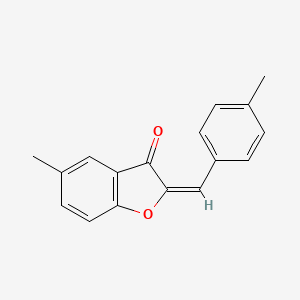
1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The carboxamide group can be introduced through amidation reactions, while the phenylsulfonyl group can be added via sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, oxidation, and other transformations to achieve the desired functional groups on the indole scaffold .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxindole derivatives: from oxidation.
Amines: from reduction.
Substituted indoles: from electrophilic substitution.
Scientific Research Applications
1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to its targets . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1H-Indole-2-carboxamide
- 3-Phenylsulfonyl-1H-indole
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
Uniqueness: 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- is unique due to the presence of both the carboxamide and phenylsulfonyl groups on the indole ring. This combination of functional groups enhances its biological activity and binding affinity compared to other indole derivatives .
Properties
CAS No. |
540740-84-9 |
|---|---|
Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H12N2O3S/c16-15(18)13-14(11-8-4-5-9-12(11)17-13)21(19,20)10-6-2-1-3-7-10/h1-9,17H,(H2,16,18) |
InChI Key |
FZZBOGZHKTXPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)
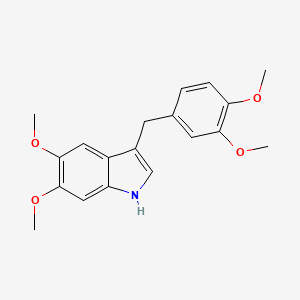
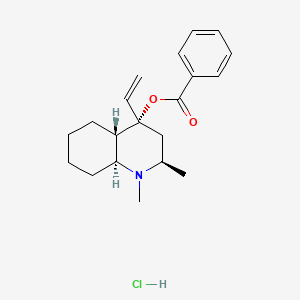
![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)

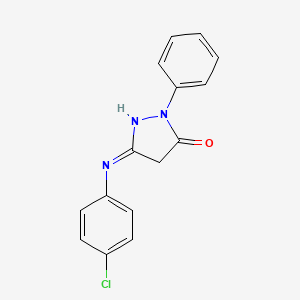
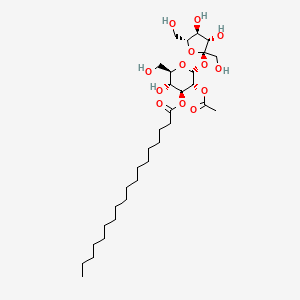
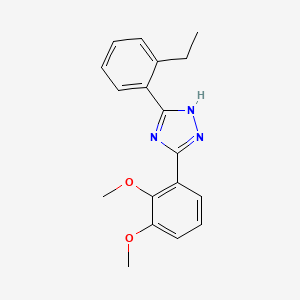
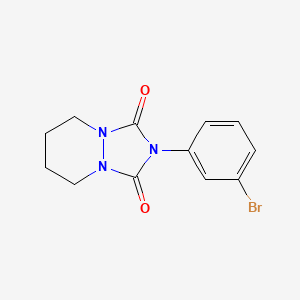
![1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol](/img/structure/B12909899.png)
![2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B12909901.png)
